molecular formula C13H19Br2ClN2 B13735496 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride

Cat. No.: B13735496
M. Wt: 398.56 g/mol
InChI Key: JVFUMFGELYZATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride: is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves organic synthesis techniques. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced laboratory equipment and techniques. The process often includes multiple steps, such as nitration, reduction, and bromination, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .

Biology: In biological research, this compound is utilized to study the effects of brominated aniline derivatives on biological systems. It helps in understanding the interactions between these compounds and biological molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on respiratory disorders and other medical conditions .

Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. It serves as a precursor for the synthesis of various drugs and industrial chemicals .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H19Br2ClN2

Molecular Weight

398.56 g/mol

IUPAC Name

2,4-dibromo-6-[(cyclohexylamino)methyl]aniline;hydrochloride

InChI

InChI=1S/C13H18Br2N2.ClH/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11;/h6-7,11,17H,1-5,8,16H2;1H

InChI Key

JVFUMFGELYZATO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.